(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone
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Overview
Description
(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Screening
- A study by Landage, Thube, and Karale (2019) involved the synthesis of novel thiazolyl pyrazole and benzoxazole compounds, including derivatives similar to the specified compound. These compounds were characterized by spectral and analytical data and were screened for their antibacterial activities (Landage, Thube, & Karale, 2019).
Biological Activity and Drug Synthesis
- Patel, Agravat, and Shaikh (2011) synthesized compounds including derivatives of the specified molecule. These compounds were analyzed for their structural characteristics and screened for antimicrobial activity, exhibiting variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antimicrobial Evaluation
- A study by Sonar et al. (2020) focused on the synthesis of new thiazole compounds, including derivatives related to the specified compound. These compounds were tested for anticancer activity against breast cancer cells, with some showing comparable activity to standard treatments (Sonar et al., 2020).
Structural and Electronic Properties
- Research by Childs et al. (1994) examined the structural and electronic properties of similar compounds. This study provided insights into the molecular conformations and intermolecular hydrogen bonding patterns, which are essential for understanding the chemical behavior of such compounds (Childs et al., 1994).
Antioxidant and Antimicrobial Activities
- Bassyouni et al. (2012) synthesized and evaluated novel compounds for their antioxidant and antimicrobial activities. These compounds, related to the specified molecule, displayed high activity against various microbial strains and exhibited significant antioxidant properties (Bassyouni et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, by binding to its active site . This binding inhibits the function of the enzyme, thereby disrupting the synthesis of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of the DprE1 enzyme affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway leads to the inability of the bacteria to maintain their cell wall, which is crucial for their survival and proliferation .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the cell wall biosynthesis pathway, the compound prevents the bacteria from proliferating, thereby exerting its anti-tubercular effect .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes and proteins
Cellular Effects
Benzothiazole derivatives have been shown to exhibit potent cytotoxicity against various human cancer cell lines
Molecular Mechanism
Benzothiazole derivatives have been shown to inhibit topoisomerase I, a key enzyme involved in DNA replication . This suggests that (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone may exert its effects at the molecular level through interactions with biomolecules and potential changes in gene expression.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)pyrazin-2-yl]-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-2-22-9-11-23(12-10-22)18(24)16-15(19-7-8-20-16)17-21-13-5-3-4-6-14(13)25-17/h3-8H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFYYXZPAAGEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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